![molecular formula C12H13N5O B14585988 N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-08-5](/img/structure/B14585988.png)
N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a complex organic compound characterized by its unique structure, which includes a urea derivative, a pyridine ring, and a pyrimidine ring. This compound is of significant interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method . This method is environmentally friendly and avoids the use of organic co-solvents. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this approach is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The use of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate allows for the synthesis of unsymmetrical N,N’-di- and N,N,N’-trisubstituted ureas in one pot . This method is tolerant of a wide range of functional groups and is suitable for large-scale production.
化学反応の分析
Types of Reactions
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly occurring in aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
作用機序
The mechanism of action of Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- include other N-substituted ureas and thioureas, such as:
- N-phenyl-N’-[4-pyridyl]urea
- N-(3-fluorophenyl)-N’-[2-thiazolyl]urea
- N-(3-chlorophenyl)-N’-[2-furfuryl]urea
Uniqueness
What sets Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- apart from similar compounds is its specific combination of a pyridine ring and a pyrimidine ring, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
特性
CAS番号 |
61310-08-5 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC名 |
1-ethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-8-15-11(16-10)9-3-6-13-7-4-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
InChIキー |
ATGVVYDHVDFRIG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




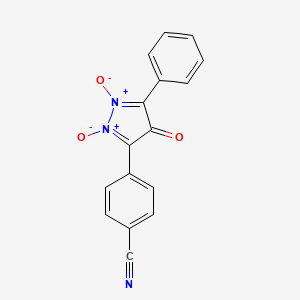
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
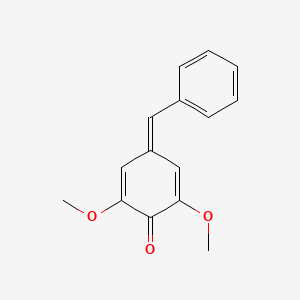
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
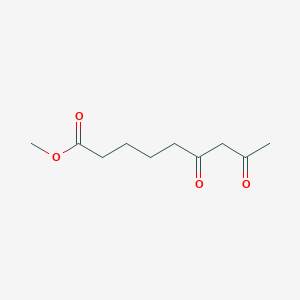
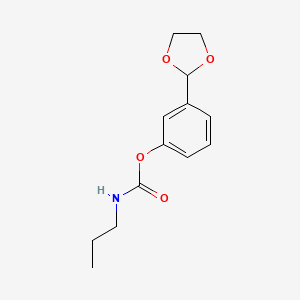
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

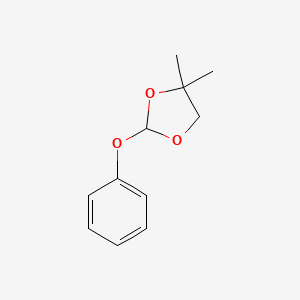
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
